molecular formula C18H12N6O B2851753 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 843626-23-3

4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No.: B2851753
CAS No.: 843626-23-3
M. Wt: 328.335
InChI Key: SRQVDYMEFUTYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to their structural similarities . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related pyrazolo and triazolopyrimidine derivatives offers insights into the chemical properties and reactivity of similar compounds. These derivatives are synthesized through processes such as the tandem aza-Wittig and annulation reactions, highlighting the potential of 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol for modification and the creation of novel compounds with potentially valuable biological activities (Luo et al., 2020).

Biological Activities and Applications

  • Antifungal Activities

    Derivatives of pyrazolo and triazolopyrimidine have been evaluated for their antifungal activities, showcasing the therapeutic potential of these compounds. Specifically, certain isomers have demonstrated good antifungal abilities against various phytopathogenic fungi, suggesting that this compound derivatives could be explored for antifungal applications (Zhang et al., 2016).

  • Antimicrobial Properties

    The compound and its derivatives have been a subject of study for their antimicrobial properties. Novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety have shown promising antimicrobial activities, highlighting the potential of this compound as a scaffold for developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

  • Receptor Antagonist Activities

    Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, closely related to the compound , have been extensively studied as potent and selective antagonists for the A(2A) adenosine receptor subtype. These findings indicate the compound's potential utility in neurodegenerative disease research, particularly in understanding and treating conditions such as Parkinson's disease (Baraldi et al., 1996).

Properties

IUPAC Name

4-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(18)22-16/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQVDYMEFUTYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.